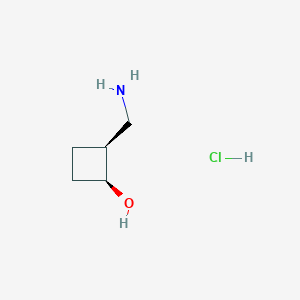
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride, also known as LY404039, is a selective antagonist for the metabotropic glutamate receptor subtype 2 (mGluR2). It is a white crystalline powder that is soluble in water and used in scientific research to investigate the role of mGluR2 in various physiological and pathological conditions.
Mecanismo De Acción
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride acts as a selective antagonist for mGluR2, which means it binds to the receptor and blocks its activation by glutamate. This leads to a decrease in glutamate release, which can have various effects depending on the brain region and the specific physiological or pathological condition being studied.
Biochemical and Physiological Effects:
Studies have shown that (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride can have various biochemical and physiological effects depending on the specific condition being studied. For example, in animal models of schizophrenia, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has been shown to improve cognitive deficits and reduce the activity of dopaminergic neurons in the prefrontal cortex, which is thought to contribute to the positive symptoms of the disorder. In animal models of depression, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has been shown to increase the activity of serotonergic neurons in the dorsal raphe nucleus, which is thought to contribute to the antidepressant effects of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride in scientific research is its selectivity for mGluR2, which allows for more specific investigation of the role of this receptor in various conditions. However, one limitation is its relatively low potency compared to other mGluR2 antagonists, which means higher concentrations of the drug may be required for certain experiments.
Direcciones Futuras
There are many possible future directions for research on (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride and mGluR2. Some potential areas of investigation include:
1. The role of mGluR2 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. The development of more potent and selective mGluR2 antagonists for use in scientific research and potential therapeutic applications.
3. The investigation of the downstream signaling pathways activated by mGluR2 and their potential role in various physiological and pathological conditions.
4. The investigation of the role of mGluR2 in other organ systems, such as the cardiovascular and immune systems.
In conclusion, (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is a selective antagonist for mGluR2 that is used in scientific research to investigate the role of this receptor in various physiological and pathological conditions. While the drug has some limitations, its selectivity for mGluR2 makes it a valuable tool for investigating the complex role of glutamate signaling in the brain and other organ systems.
Métodos De Síntesis
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclobutanone with N-Boc-ethylenediamine to form a cyclic imine, which is then reduced with sodium borohydride to give the desired amino alcohol. The final step involves the reaction of the amino alcohol with hydrochloric acid to form the hydrochloride salt of (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is mainly used in scientific research to investigate the role of mGluR2 in various physiological and pathological conditions. Studies have shown that mGluR2 plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in many brain functions, including learning and memory, and is implicated in various neurological disorders such as schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIBECRKHFOJR-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2622873.png)
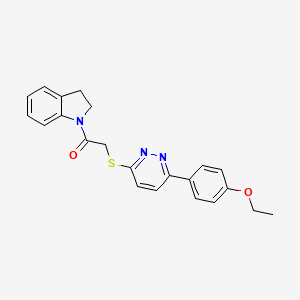
![2-benzoyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2622876.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-cyclopentylacetamide dioxalate](/img/structure/B2622879.png)

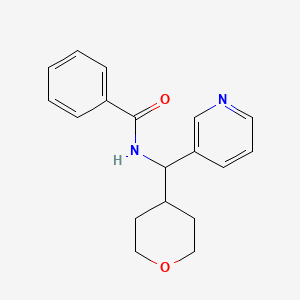
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2622883.png)
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B2622884.png)
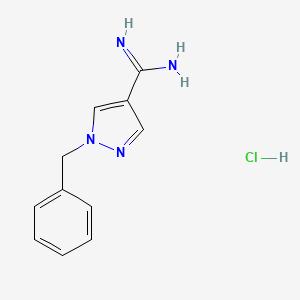
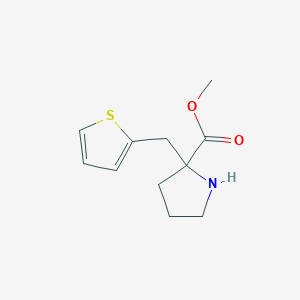

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2622894.png)
